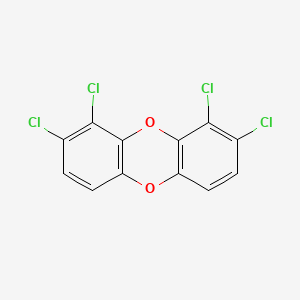
1,2,8,9-Tetrachlorodibenzo-P-dioxin
Overview
Description
1,2,8,9-Tetrachlorodibenzo-P-dioxin is a polychlorinated dibenzodioxine . It is a highly distributed environmental contaminant and a toxic polychlorinated dibenzo-p-dioxin detected in domestic meat and poultry .
Synthesis Analysis
Dioxins were unwanted byproducts of industrial and combustion processes . For example, dioxins were present in chlorinated phenols and in related compounds as accidental contaminants .Molecular Structure Analysis
This compound is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents .Chemical Reactions Analysis
Dioxins were produced by the reaction of 1,2,4,5-tetrachlorobenzene with sodium hydroxide (NaOH) . Dimerization of the resulting phenol produced small amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (2378-TCDD), which contaminated the chlorinated phenol .Physical And Chemical Properties Analysis
TCDD is a colorless crystalline solid at room temperature . It is a poor substrate for detoxification systems such as the microsomal cytochrome P450 enzymes, which oxygenate other lipophilic compounds during their metabolic processing .Scientific Research Applications
Environmental Impact and Detection
1,2,8,9-Tetrachlorodibenzo-p-dioxin (1,2,8,9-TCDD) is a compound that has been studied for its environmental impact, particularly in aquatic ecosystems. Wenning et al. (1992) explored its presence in biota such as crustaceans and finfish in Newark Bay, New Jersey, suggesting various commercial and industrial combustion processes as its source, rather than 2,4,5-trichlorophenoxy acetic acid (2,4,5-T) manufacturers (Wenning, Harris, Paustenbach, & Bedbury, 1992). This study underlines the complexity of tracing 1,2,8,9-TCDD in the environment.
Toxicological and Health Impact Studies
Several studies have focused on the toxicological and health impacts of related dioxin compounds. For example, Steenland et al. (1999) investigated the association between exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and increased risks of cancer, heart disease, and diabetes in industrial workers (Steenland, Piacitelli, Deddens, Fingerhut, & Chang, 1999). This study provides insights into the potential health risks associated with dioxin exposure, which could be relevant for 1,2,8,9-TCDD as well.
Mechanistic Studies and Gene Interaction
Research by Durrin and Whitlock (1989) shed light on how dioxins like 1,2,8,9-TCDD might interact with genetic material. They found that 2,3,7,8-tetrachlorodibenzo-p-dioxin, another dioxin compound, induces changes in chromatin structure in a receptor-dependent manner, potentially facilitating interaction with other transcription factors (Durrin & Whitlock, 1989). These findings could be extrapolated to understand the mechanisms of action of 1,2,8,9-TCDD.
Environmental Analysis Techniques
The development of sensitive analytical techniques for detecting dioxins in environmental samples, including 1,2,8,9-TCDD, has been a significant area of research. Cairns, Fishbein, and Mitchum (1980) reviewed mass spectrometric analyses for tetrachlorodioxins, highlighting the importance of accurate detection methods for understanding the distribution and impact of these compounds in the environment (Cairns, Fishbein, & Mitchum, 1980).
Mechanism of Action
Target of Action
The primary target of 1,2,8,9-Tetrachlorodibenzo-P-dioxin (TCDD) is the aryl hydrocarbon (AH) receptor, which is present in all cells . This receptor is a transcription factor involved in the expression of genes .
Mode of Action
TCDD and dioxin-like compounds act via the AH receptor . It has been shown that high doses of TCDD either increase or decrease the expression of several hundred genes in rats . Genes of enzymes activating the breakdown of foreign and often toxic compounds are classic examples of such genes .
Biochemical Pathways
The fungus strain Penicillium sp. QI-1 degrades TCDD to form intermediates, including 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydrooxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, and β-ketoadipic acid . These intermediates suggest a novel degradation pathway for TCDD .
Pharmacokinetics
TCDD is a persistent organic pollutant . Due to its hydrophobic nature and resistance towards metabolism, it persists and bioaccumulates in fatty tissues of animals and humans .
Result of Action
TCDD exposure promotes immunosuppression via modulations in the cecal metabolome . It can also induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppression factors . TCDD can invade DNA molecules, induce mutations, and thus have teratogenic and carcinogenic effects .
Action Environment
TCDD is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis . It is also a contaminant in Agent Orange, an herbicide used in the Vietnam War . TCDD was released into the environment in the Seveso disaster . It is a persistent organic pollutant and can persist in the environment for more than 100 years .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1,2,8,9-Tetrachlorodibenzo-P-dioxin interacts with the aryl hydrocarbon receptor (AhR), a transcription factor present in all cells . This receptor is involved in the expression of genes, and it has been shown that high doses of this compound either increase or decrease the expression of several hundred genes .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by altering gene expression through its interaction with the AhR . It has been reported to cause liver lipid metabolism disorder and steatosis . In addition, it has been shown to suppress humoral immune responses by decreasing B cell to plasma cell differentiation and suppressing immunoglobulin production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the AhR . Upon binding, the AhR translocates into the nucleus and dimerizes with the AhR nuclear translocator to regulate the transcriptional activation of target genes .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to cause various toxic effects in laboratory settings. These include hepatotoxicity, wasting syndrome, and immune suppression . It has also been associated with increased hepatic fat accumulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It causes various systemic effects at a wide range of exposure concentrations, including tumorigenesis, immunological dysfunction, and teratogenesis . It is also known to be a developmental toxicant in animals, causing skeletal deformities, kidney defects, and weakened immune responses in the offspring of animals exposed to this compound during pregnancy .
Metabolic Pathways
This compound is involved in lipid metabolism. It induces steatosis by increasing hepatic uptake of dietary and mobilized peripheral fats, inhibiting lipoprotein export, and repressing β-oxidation .
Transport and Distribution
This compound is a highly lipophilic compound, allowing it to readily accumulate in human populations and wildlife animals due to its resistance to metabolism . It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis .
Subcellular Localization
This compound is present in all cells due to its interaction with the AhR . Upon binding to the AhR, it translocates from the cytoplasm to the nucleus .
Properties
IUPAC Name |
1,2,8,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-3-7-11(9(5)15)18-12-8(17-7)4-2-6(14)10(12)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELWFAGPAZKSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=C(C=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904159 | |
| Record name | 1,2,8,9-tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62470-54-6 | |
| Record name | 1,2,8,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,8,9-tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,8,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLC653O64V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1633257.png)
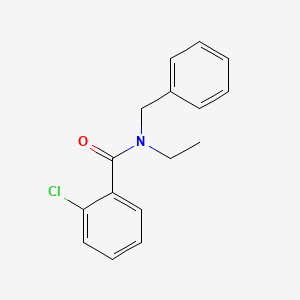


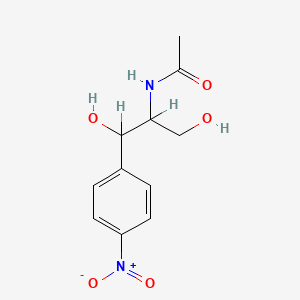
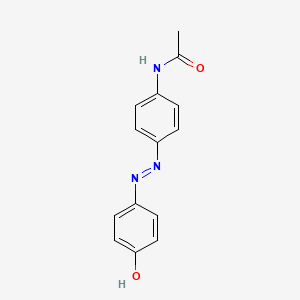
![2-Phenyl-2,8-diaza-spiro[4.5]decan-1-one](/img/structure/B1633284.png)
![Benzo[1,2-b:5,4-b']dithiophene](/img/structure/B1633290.png)
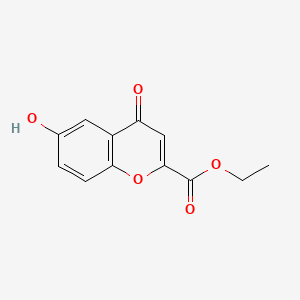
![Pyrrolidine, 1-[3-(4-methoxyphenyl)-1-oxopropyl]-](/img/structure/B1633297.png)
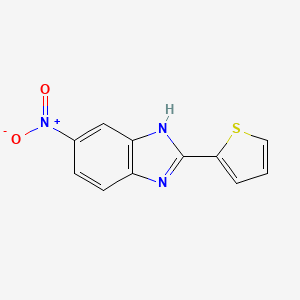

![2,6-Bis(Chloranyl)-4-[(4-Hydroxyphenyl)amino]phenol](/img/structure/B1633301.png)

